molecular formula C11H17NO2 B164192 Ethyl 2-(1-cyanocyclohexyl)acetate CAS No. 133481-10-4

Ethyl 2-(1-cyanocyclohexyl)acetate

Cat. No.: B164192
CAS No.: 133481-10-4
M. Wt: 195.26 g/mol
InChI Key: MRYZGCDTKUSBFA-UHFFFAOYSA-N
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Description

Ethyl 2-(1-cyanocyclohexyl)acetate, also known as this compound, is a useful research compound. Its molecular formula is C11H17NO2 and its molecular weight is 195.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

133481-10-4

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

ethyl 2-(1-cyanocyclohexyl)acetate

InChI

InChI=1S/C11H17NO2/c1-2-14-10(13)8-11(9-12)6-4-3-5-7-11/h2-8H2,1H3

InChI Key

MRYZGCDTKUSBFA-UHFFFAOYSA-N

SMILES

CCOC(=O)CC1(CCCCC1)C#N

Canonical SMILES

CCOC(=O)CC1(CCCCC1)C#N

Key on ui other cas no.

133481-10-4

Pictograms

Irritant; Health Hazard

Synonyms

ethyl 2-(1-cyanocyclohexyl)acetate

Origin of Product

United States

Synthesis routes and methods I

Procedure details

26.9 g (100 mmol) of (1-cyanocyclohexyl)malonic acid dimethyl ester, 4.3 g (100 mmol) or lithium chloride and 3.6 g (200 mmol) of water were heated in 300 ml of dimethyl sulfoxide for 22 hours to 150° C. Then it was cooled, mixed with 700 ml of water and extracted with 1000 ml of pentane. 14.4 g of (1-cyanocyclohexyl)acetic acid ethyl ester was obtained by distillation of the organic phase, corresponding to a yield of 74 percent (relative to the (1-cyanocyclohexyl) malonic acid dimethyl ester used). Data for the product was:
Quantity
26.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Quantity
700 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Added 1% Pd/C catalyst (1.67 g, 0.157 mmol) to a solution of (1-cyanocyclohexa-2,5-dienyl)acetic acid ethyl ester (3.00 g, 15.7 mmol) in MeOH (75 mL). After shaking the reaction under 20 psi H2 at room temperature for 2 hours, the pressure was slowly released. The reaction was filtered and concentrated under reduced pressure to afford 2.89 g (94%) of product as an oil.
Name
(1-cyanocyclohexa-2,5-dienyl)acetic acid ethyl ester
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
1.67 g
Type
catalyst
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Yield
94%

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